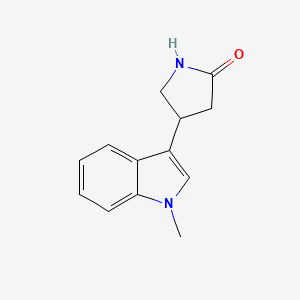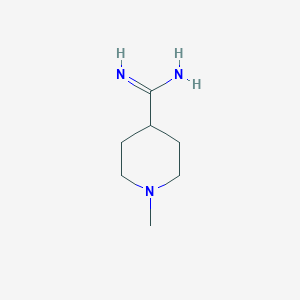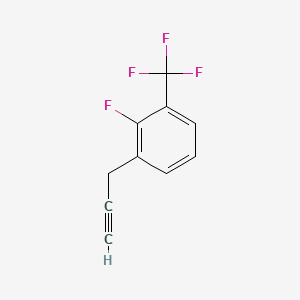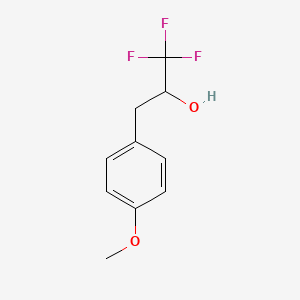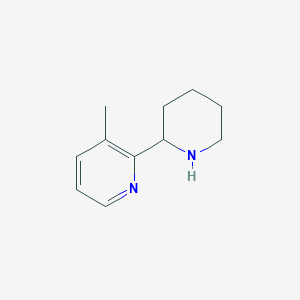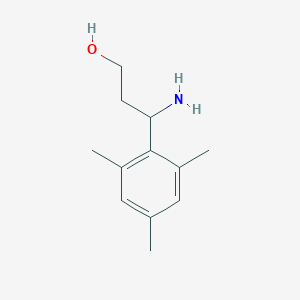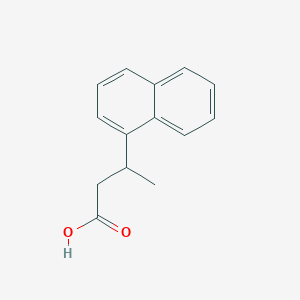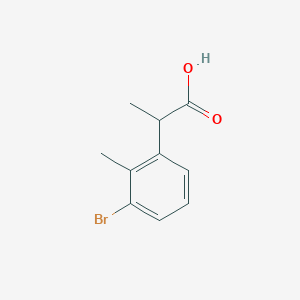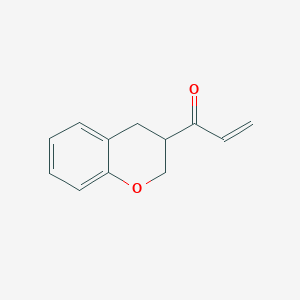
(1-(3-Bromophenyl)cyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3-Bromophenyl)cyclobutyl)methanol: is an organic compound with the molecular formula C11H13BrO It features a cyclobutyl ring substituted with a bromophenyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Bromophenyl)cyclobutyl)methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Attachment of the Methanol Group: The final step involves the addition of a methanol group to the cyclobutyl ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1-(3-Bromophenyl)cyclobutyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of (1-phenylcyclobutyl)methanol.
Substitution: Formation of various substituted cyclobutylmethanol derivatives.
科学的研究の応用
(1-(3-Bromophenyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-(3-Bromophenyl)cyclobutyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The bromophenyl group can enhance its binding affinity to certain targets, while the cyclobutyl ring provides structural rigidity.
類似化合物との比較
Similar Compounds
(1-Phenylcyclobutyl)methanol: Lacks the bromine atom, resulting in different reactivity and properties.
(1-(4-Bromophenyl)cyclobutyl)methanol: Similar structure but with the bromine atom in the para position, affecting its chemical behavior.
(1-(3-Chlorophenyl)cyclobutyl)methanol: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness
(1-(3-Bromophenyl)cyclobutyl)methanol is unique due to the presence of the bromine atom in the meta position, which influences its electronic properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
特性
分子式 |
C11H13BrO |
|---|---|
分子量 |
241.12 g/mol |
IUPAC名 |
[1-(3-bromophenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H13BrO/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7,13H,2,5-6,8H2 |
InChIキー |
SATWGYGDVCPBSY-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CO)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


